Zeta-cypermethrin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

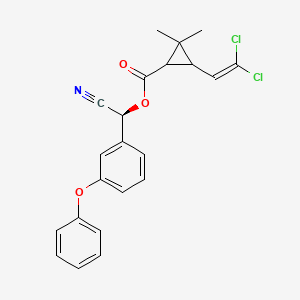

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-QPIRBTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(C1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274167 | |

| Record name | zeta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 0.07 mm Hg | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/ml @ 20 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellowish brown semisolid mass., Colorless crystals | |

CAS No. |

1315501-18-8, 67375-30-8 | |

| Record name | zeta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78-81 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Zeta-Cypermethrin: A Stereochemical Exploration of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zeta-cypermethrin is a potent, broad-spectrum Type II pyrethroid insecticide valued for its high efficacy against a wide range of agricultural and public health pests.[1] It is a synthetic derivative of the natural insecticides, pyrethrins, but with enhanced stability and insecticidal potency.[2][3] The biological activity of pyrethroids is intrinsically linked to their complex stereochemistry. Cypermethrin, the parent compound of this compound, possesses three chiral centers, resulting in a mixture of eight possible stereoisomers (four enantiomeric pairs).[4]

This compound is not a single compound but a specific, enriched isomeric mixture of cypermethrin. It is composed of four of the eight possible isomers, specifically those with the (S) configuration at the α-cyano carbon, which are known to be the most insecticidally active components.[5][6] This enrichment allows for similar insect control at lower application rates compared to racemic cypermethrin.[5] Understanding the distinct biological properties of each stereoisomer is critical for optimizing efficacy, assessing toxicological risk, and comprehending its environmental fate. This guide provides a detailed technical overview of the stereoisomers of this compound, their differential biological activities, the experimental protocols used for their evaluation, and their primary mechanism of action.

Stereoisomer Composition

Cypermethrin's eight stereoisomers arise from chirality at carbon atoms 1 and 3 of the cyclopropane ring and the α-carbon of the 3-phenoxybenzyl alcohol moiety. These isomers are often categorized based on the cis or trans relationship of the substituents on the cyclopropane ring. This compound is a carefully formulated mixture that enhances the concentration of the most potent isomers.[4] The technical material is synthesized to contain a specific ratio of four key stereoisomers.[6]

Table 1: Stereoisomer Composition of Cypermethrin and this compound

| Isomer Notation | Configuration (Cyclopropane C1, C3; α-Carbon) | Isomer Group | Presence in this compound |

| Isomer 1 | (1R, 3S, αS) | trans | Yes |

| Isomer 2 | (1R, 3R, αS) | cis | Yes |

| Isomer 3 | (1R, 3R, αR) | cis | No |

| Isomer 4 | (1R, 3S, αR) | trans | No |

| Isomer 5 | (1S, 3R, αR) | trans | No |

| Isomer 6 | (1S, 3S, αR) | cis | No |

| Isomer 7 | (1S, 3S, αS) | cis | Yes |

| Isomer 8 | (1S, 3R, αS) | trans | Yes |

Source: Adapted from information in multiple sources.[4][7][8]

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound (Ref: FMC 56701) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Federal Register :: this compound and its Inactive R-isomers; Pesticide Tolerances [federalregister.gov]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Zeta-Cypermethrin on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zeta-cypermethrin, a Type II synthetic pyrethroid insecticide, exerts its potent neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in insect neurons. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound, detailing its interaction with insect VGSCs, the resultant electrophysiological consequences, and the experimental methodologies employed to elucidate these processes. Quantitative data on the efficacy of this compound and related pyrethroids are presented, alongside detailed protocols for key experimental techniques. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions involved.

Introduction: The Central Role of Voltage-Gated Sodium Channels in Insect Neurophysiology

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in electrically excitable cells, such as neurons.[1] In insects, a single gene, often referred to as para, encodes the primary pore-forming α-subunit of the VGSC. This subunit is a large polypeptide organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments and the interconnecting P-loop constitute the pore-forming domain (PFD). The coordinated movement of these domains in response to changes in membrane potential governs the opening (activation) and closing (inactivation and deactivation) of the ion channel, thereby controlling the influx of sodium ions that drives neuronal firing.

Molecular Mechanism of Action of this compound

This compound, like other pyrethroids, disrupts the normal gating kinetics of insect VGSCs. The primary mode of action is the prolongation of the open state of the channel, which is achieved by inhibiting both the deactivation and inactivation processes.[2] This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive neuronal firing, and eventual paralysis of the insect.[3]

State-Dependent Binding

A critical aspect of the action of Type II pyrethroids, including this compound, is their state-dependent binding to the VGSC. These compounds exhibit a strong preference for the open conformation of the channel.[2] This "use-dependent" action means that the toxic effects of this compound are more pronounced in neurons that are actively firing, as the channels are more frequently in the open state, providing more binding opportunities for the insecticide.

Putative Pyrethroid Receptor Sites

Computational modeling and extensive site-directed mutagenesis studies have led to the proposal of two distinct pyrethroid receptor sites on the insect VGSC, designated PyR1 and PyR2.[4]

-

PyR1: Located at the interface of domains II and III, involving residues in the IIS5 and IIIS6 transmembrane segments and the intracellular IIS4-S5 linker.

-

PyR2: Situated at the interface of domains I and II, involving residues in the IS5 and IIS6 segments and the IL45 linker.

This compound is thought to bind within these hydrophobic pockets, physically impeding the conformational changes required for channel closing.

Knockdown Resistance (kdr)

The development of resistance to pyrethroids in insect populations is a significant challenge. A primary mechanism of this resistance is target-site insensitivity, conferred by single nucleotide polymorphisms in the VGSC gene, leading to amino acid substitutions. These are commonly known as knockdown resistance (kdr) mutations.[4] Many kdr mutations are located within or near the proposed PyR1 and PyR2 binding sites and are believed to reduce the binding affinity of pyrethroids to the channel.

Quantitative Data on Pyrethroid Efficacy

Direct measurement of the binding affinity (Kd) of lipophilic compounds like this compound is technically challenging. Therefore, efficacy is often quantified using electrophysiological measurements, such as the effective concentration required to modify 50% of the channels (EC50), or toxicological endpoints like the lethal concentration required to kill 50% of a test population (LC50).

| Insecticide | Insect Species | Preparation | Parameter | Value | Reference |

| This compound | Chrysoperla externa | Adult | LC50 (48h) | Not specified, but tolerance observed | [5] |

| Cypermethrin | Aedes aegypti | Larvae | EC50 (24h) | 0.31 µg/L | [6] |

| Cypermethrin | Chaoborus crystallinus | Larvae | EC50 (24h) | 0.03 µg/L | [6] |

| Cypermethrin | Corixa punctata | - | EC50 (24h) | 0.7 µg/L | [6] |

| Deltamethrin | Drosophila melanogaster (para) | Xenopus oocytes | EC50 | ~10 nM | [7] |

| Permethrin | Drosophila melanogaster (para) | Xenopus oocytes | EC50 | ~1 µM | [7] |

Experimental Protocols

Heterologous Expression of Insect Sodium Channels in Xenopus laevis Oocytes

This technique is a cornerstone for studying the effects of compounds on specific ion channels in a controlled environment.

Protocol:

-

cRNA Preparation: The full-length cDNA encoding the insect VGSC (e.g., para from Drosophila melanogaster) is subcloned into a suitable expression vector. Capped RNA (cRNA) is then synthesized in vitro using a commercial kit. To enhance expression, cRNA for an auxiliary subunit like TipE is often co-injected.[1]

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated by treatment with collagenase.

-

Microinjection: A calibrated microinjection needle is used to inject a precise volume of the cRNA solution (typically 50 nL containing 10-50 ng of cRNA) into the cytoplasm of each oocyte.

-

Incubation: Injected oocytes are incubated for 2-7 days in a buffered solution (e.g., ND96) to allow for protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: Two-electrode voltage-clamp is used to measure the sodium currents in response to voltage steps.

Two-Electrode Voltage-Clamp (TEVC) Recording

TEVC allows for the precise control of the oocyte's membrane potential while measuring the resulting ion currents.

Protocol:

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

-

Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-2 MΩ and filled with 3 M KCl.

-

Oocyte Impalement: An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage-Clamp Protocol: The membrane potential is held at a negative potential (e.g., -90 mV) to keep the sodium channels in a closed, resting state. Depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) are applied to elicit sodium currents. To study use-dependent effects of Type II pyrethroids, a train of short depolarizing pulses is often used.[8]

-

Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak inward current and the slowly decaying "tail current" upon repolarization are characteristic features modified by pyrethroids and are used for quantitative analysis.

Whole-Cell Patch-Clamp of Cultured Insect Neurons

This technique allows for the recording of ion channel activity from a single insect neuron.

Protocol:

-

Neuron Culture: Neurons are dissociated from a specific region of the insect nervous system (e.g., antennal lobes of the honeybee) and plated on a substrate-coated culture dish.

-

Solutions:

-

External Solution (in mM): 120 NaCl, 20 TEA-Cl, 2 MgCl₂, 2 BaCl₂, 0.1 CdCl₂, 1 4-aminopyridine, 10 HEPES, 90 sucrose, pH 7.2.

-

Internal (Pipette) Solution (in mM): 135 CsCl, 5 NaCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 90 sucrose, pH 7.2.

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to a fine tip with a resistance of 3-7 MΩ.

-

Seal Formation: The pipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording: The voltage-clamp amplifier is used to control the membrane potential and record sodium currents as described for TEVC.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations (e.g., kdr mutations) into the sodium channel gene to study their effects on pyrethroid sensitivity.

Protocol:

-

Primer Design: Two complementary oligonucleotide primers are designed to contain the desired mutation, flanked by unmodified nucleotide sequences.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid containing the wild-type sodium channel cDNA as a template, and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.

-

Template Digestion: The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), as the template DNA isolated from E. coli will be methylated, while the newly synthesized PCR product will not.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

-

Verification: The presence of the desired mutation and the absence of any other unintended mutations are confirmed by DNA sequencing.

Visualizations

References

- 1. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Toxicity and Metabolism of this compound in Field-Collected and Laboratory Strains of the Neotropical Predator Chrysoperla externa Hagen (Neuroptera: Chrysopidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. circabc.europa.eu [circabc.europa.eu]

- 6. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Hazard Summary of Zeta-Cypermethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeta-cypermethrin is a synthetic pyrethroid insecticide, an enriched isomeric form of cypermethrin.[1] As a Type II pyrethroid, its insecticidal activity is primarily mediated through the disruption of nerve function.[2] This technical guide provides a comprehensive overview of the toxicological profile and hazard summary of this compound, compiled from a review of regulatory assessments and scientific studies. The information is intended to support research, development, and safety assessment activities.

Mechanism of Action

This compound, like other Type II pyrethroids, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system.[2] The binding of this compound to these channels prolongs their opening, leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nervous system, which manifests as tremors, incoordination, and eventual paralysis in target organisms.[2][3]

Mechanism of neurotoxicity for this compound.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for this compound. It is important to note that in many regulatory assessments, data for cypermethrin, alpha-cypermethrin, and this compound are considered together due to their structural and toxicological similarities.[2]

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 86 - 367 mg/kg bw | [4] |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [4] |

| LC50 | Rat | Inhalation | ~1.260 mg/L (cypermethrin) | [4] |

Table 2: Subchronic and Chronic Toxicity of this compound

| Study | Species | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 90-day Oral (cypermethrin) | Rat | 7.5 mg/kg/day | 75 mg/kg/day | Clinical signs, decreased body-weight gain | [5] |

| 21-day Dermal | Rat | 1000 mg/kg/day | - | No systemic effects observed | [6] |

Table 3: Carcinogenicity of this compound (bridged from Cypermethrin)

| Study | Species | NOAEL | LOAEL | Findings | Reference |

| Carcinogenicity | Mouse | 57 mg/kg/day | 229 mg/kg/day | Increased incidence of benign lung adenomas and adenomas/carcinomas combined in females | [2][7] |

| Carcinogenicity | Rat | - | - | No evidence of carcinogenicity | [2] |

Classification: Group C, "Possible human carcinogen"[2]

Table 4: Reproductive and Developmental Toxicity of this compound

| Study | Species | NOAEL | LOAEL | Effects Observed | Reference |

| Two-Generation Reproduction | Rat | 7.0 mg/kg/day (parental) | 27.0 mg/kg/day (parental) | Decreased body weight, organ weight changes, clinical signs in parents. Decreased body weight gain and mortality in offspring. | [6][8] |

| Developmental Toxicity | Rat | 12.5 mg/kg/day (maternal) | 25 mg/kg/day (maternal) | Decreased maternal body weight gain and food consumption. No developmental toxicity. | [6][8] |

| Developmental Toxicity | Rabbit | - | - | No evidence of developmental toxicity up to the highest dose tested. | [6] |

Table 5: Neurotoxicity of this compound

| Study | Species | NOAEL | LOAEL | Effects Observed | Reference |

| Acute Neurotoxicity | Rat | - | - | Clinical signs including tremors, gait abnormalities, ataxia, and hypersensitivity. | [6] |

| Subchronic Neurotoxicity | Rat | - | - | Behavioral effects, decreased food consumption, and body weight changes. | [6] |

| Developmental Neurotoxicity (DNT) | Rat | 9.0 mg/kg/day (maternal), 3.2 mg/kg/day (offspring) | 21.4 mg/kg/day (maternal), 21.4 mg/kg/day (offspring) | Decreased body weight, body weight gains, and food consumption in dams. Decreased body weight in offspring. | [9] |

Table 6: Genotoxicity of this compound

| Assay Type | System | Result | Reference |

| In vitro and in vivo battery | - | Negative | [4] |

Table 7: Ecotoxicity of this compound

| Organism | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.002 - 2.37 µg/L (cypermethrin) | [10] |

| Daphnia magna | 48-hr EC50 | - | - |

| Green Algae (Selenastrum capricornutum) | 96-hr EC50 | 12.37 mg/L (cypermethrin) | [11] |

| Honey Bee (Apis mellifera) | Contact LD50 | 0.023 µ g/bee | [3] |

| Honey Bee (Apis mellifera) | Oral LD50 | 0.172 µ g/bee | [3] |

Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicological studies.

Acute Toxicity Testing

-

Oral (based on OECD 401): Studies are conducted in young adult rats. Following a brief fasting period, a single dose of this compound, dissolved in a suitable vehicle, is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days. A post-mortem examination is performed on all animals. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated.

-

Dermal (based on OECD 402): This study is typically performed in rats or rabbits. A single dose of this compound is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours. Observations for mortality, clinical signs, and skin irritation are conducted for at least 14 days. The dermal LD50 is determined.

-

Inhalation (based on OECD 403): Rats are exposed to an aerosol or vapor of this compound in an inhalation chamber for a defined period, typically 4 hours. Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days. The LC50, the concentration estimated to cause mortality in 50% of the animals, is calculated.

Chronic Toxicity and Carcinogenicity Studies (based on OECD 451)

These long-term studies, often combined, are conducted in rodents (typically rats and mice). This compound is administered in the diet at various dose levels for a major portion of the animals' lifespan (e.g., 18-24 months). Key endpoints evaluated include:

-

Clinical observations and mortality.

-

Body weight and food consumption.

-

Hematology and clinical chemistry.

-

Organ weights.

-

Gross and microscopic pathology to identify neoplastic and non-neoplastic lesions. The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Reproductive and Developmental Toxicity Studies

-

Two-Generation Reproduction Toxicity (based on OECD 416): This study evaluates the effects of this compound on male and female reproductive performance and on the offspring over two generations in rats. The test substance is administered to the parent generation (P) before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also administered the substance through to the production of the second generation (F2). Endpoints include fertility, gestation length, litter size, pup viability, growth, and sexual development.

-

Prenatal Developmental Toxicity (based on OECD 414): Pregnant rats or rabbits are administered this compound daily during the period of organogenesis. The dams are euthanized just prior to parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed.

Neurotoxicity Studies

-

Acute and Subchronic Neurotoxicity (based on OECD 424): These studies in rats are designed to detect and characterize the neurotoxic potential of this compound. Animals are administered single or repeated doses, and a battery of tests is performed to assess motor activity, sensory function, and behavioral changes. Histopathological examination of nervous system tissues is also conducted.

-

Developmental Neurotoxicity (DNT) (based on OECD 426): Pregnant rats are exposed to this compound during gestation and lactation. The offspring are then subjected to a series of behavioral and neurofunctional tests at various stages of development to assess learning, memory, motor function, and sensory abilities. Neuropathological examinations of the developing brain are also performed.

Workflow for a subchronic neurotoxicity study.

Hazard Summary

Human Health:

This compound is classified as moderately toxic via the oral route and of low toxicity via the dermal and inhalation routes.[6] The primary health concern is neurotoxicity, with symptoms of overexposure including tremors, convulsions, increased sensitivity to touch, and incoordination.[3] Dermal contact may produce transient skin sensations such as numbing, burning, or tingling.[3]

Based on studies with cypermethrin, this compound is classified as a "possible human carcinogen" (Group C) due to the observation of benign lung tumors in female mice at high doses.[2] However, it is not considered to pose a carcinogenic risk to humans at anticipated exposure levels, and it is not genotoxic.[4]

Developmental and reproductive toxicity studies have not shown evidence of teratogenicity.[6] However, at high doses, maternal toxicity and some effects on offspring development (e.g., decreased body weight) have been observed.[6][8] A developmental neurotoxicity study indicated some increased sensitivity in offspring in the form of body weight changes.[12]

Environment:

This compound is highly toxic to fish and aquatic invertebrates.[10] Care should be taken to prevent contamination of aquatic environments. It is also highly toxic to bees through both contact and oral exposure.[3]

Conclusion

This compound is a potent insecticide with a well-characterized toxicological profile. Its primary mode of action is the disruption of sodium channels in the nervous system, leading to neurotoxicity. While it exhibits moderate acute oral toxicity in mammals, its dermal and inhalation toxicities are low. The main concerns for human health are neurotoxic effects from overexposure. It is classified as a possible human carcinogen based on high-dose studies in mice, but it is not genotoxic. Environmental risk assessments should carefully consider its high toxicity to aquatic organisms and bees. The data presented in this guide, based on standardized testing protocols, provide a robust foundation for risk assessment and the development of safe handling and use procedures.

References

- 1. oecd.org [oecd.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. Federal Register :: Zeta Cypermethrin; Pesticide Tolerances [federalregister.gov]

- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 8. oecd.org [oecd.org]

- 9. Determination of offspring NOAEL for this compound using internal exposure data from rat developmental neurotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. regulations.gov [regulations.gov]

- 12. regulations.gov [regulations.gov]

Navigating the Environmental Journey of Zeta-Cypermethrin: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Zeta-cypermethrin, a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health to control a broad spectrum of insect pests. As a stereoisomeric mixture enriched in the more active cis-isomers of cypermethrin, its environmental persistence, mobility, and ultimate transformation are of critical interest to ensure its safe and sustainable use. This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its transformation processes. While much of the environmental fate data is often bridged from studies on its parent compound, cypermethrin, this guide distinguishes between the two where information is available.

Environmental Persistence and Dissipation

The environmental persistence of this compound is influenced by a combination of biotic and abiotic factors, including soil type, water chemistry, microbial activity, and sunlight. The primary routes of dissipation include microbial degradation, hydrolysis, and photolysis.

In Soil

This compound exhibits low mobility in soil due to its strong adsorption to soil organic matter and clay particles.[1][2] This high affinity for soil particulates minimizes the potential for leaching into groundwater.[3] The degradation of this compound in soil is primarily a biological process, with microorganisms playing a significant role in its breakdown.[4] The half-life in soil can vary depending on environmental conditions. Under aerobic conditions, the degradation is generally faster than in anaerobic environments.[5][6]

In Aquatic Systems

In aquatic environments, this compound is considered highly toxic to fish and aquatic invertebrates.[7] Its fate is largely governed by partitioning between the water column and sediment. Due to its hydrophobic nature, it rapidly adsorbs to suspended particles and sediment, which can act as a reservoir for the compound.[1] Degradation in water occurs through hydrolysis, particularly under alkaline conditions, and photolysis.[1][7]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation half-lives of cypermethrin and this compound in various environmental compartments. It is important to note that data for this compound is often inferred from studies on cypermethrin.

Table 1: Soil Degradation Half-Lives of Cypermethrin and this compound

| Isomer/Mixture | Soil Type | Condition | Half-life (days) | Reference(s) |

| Cypermethrin | Not Specified | Aerobic | 2 to 4 weeks | [7] |

| Cypermethrin | Various | Aerobic | 4 to 8 weeks | [4] |

| Cypermethrin | Sandy Soils | Not Specified | 2 to 4 weeks | [1] |

| Cypermethrin | Incubated Soil | Aerobic (trans-isomer) | 4.1 - 17.6 | [8] |

| Cypermethrin | Incubated Soil | Aerobic (cis-isomer) | 12.5 - 56.4 | [8] |

| This compound | Sediment/Water | Aerobic | Median: 18 (Range: 2.9 to >200) | [5][6] |

| This compound | Sediment/Water | Anaerobic | Median: 70 (Range: 20 to >200) | [5][6] |

Table 2: Aquatic Degradation Half-Lives of Cypermethrin

| Matrix | Condition | pH | Half-life (days) | Reference(s) |

| Water | Hydrolysis | 9 | Readily hydrolyzed | [7] |

| Water | Hydrolysis | Acidic/Neutral | 20 - 29 | [7] |

| Water | Hydrolysis | Not Specified | >50 | [1] |

| Water | Photolysis | Not Specified | >100 | [1] |

| Water | Degradation | Not Specified | 0.88 - 4 | |

| Sediment | Degradation | Not Specified | 12 - 67 |

Degradation Pathways

The primary degradation pathway for this compound, similar to cypermethrin, involves the cleavage of the ester linkage. This initial step can be mediated by microbial enzymes (esterases) or through chemical hydrolysis.[9] This cleavage results in the formation of two primary metabolites: 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA).[1][10] These initial degradation products can undergo further transformation. For instance, 3-PBA can be further hydroxylated and eventually mineralized to carbon dioxide by various microorganisms.[11]

In plants, the metabolic pathway also primarily involves ester cleavage, leading to the formation of α-cyano-3-phenoxybenzyl alcohol, which is then further metabolized.[1]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing studies on the environmental fate of this compound. Below are generalized methodologies for key experiments.

Soil Degradation Study (Aerobic)

A typical aerobic soil degradation study follows OECD Guideline 307.

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (e.g., 2 mm), and characterized (pH, organic carbon content, texture, microbial biomass).

-

Test Substance Application: Radiolabeled ([¹⁴C]) or non-labeled this compound is applied to the soil samples at a concentration relevant to field application rates.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Sampling and Analysis: At specified time intervals, replicate soil samples are extracted using an appropriate organic solvent (e.g., acetonitrile/water mixture). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector (for ¹⁴C-labeled studies) or by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.[12]

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀), typically assuming first-order kinetics.

Hydrolysis Study

Hydrolysis studies are typically conducted following OECD Guideline 111.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values relevant to the environment (e.g., pH 4, 7, and 9).

-

Test Substance Application: A sterile solution of this compound in a water-miscible solvent is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation for stable compounds).

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound using HPLC or GC-MS.

-

Data Analysis: The rate of hydrolysis and the half-life are determined for each pH value.

Photolysis Study

Photolysis studies in water or on soil surfaces are conducted following OECD Guideline 316.

-

Sample Preparation: Aqueous solutions or thin layers of soil treated with this compound are prepared.

-

Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Incubation: The experiment is conducted at a constant temperature.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts.

-

Data Analysis: The photodegradation rate and half-life are calculated by comparing the degradation in the light-exposed samples to the dark controls.

Analytical Methods for Detection

The accurate quantification of this compound and its metabolites in environmental matrices is essential for fate and degradation studies. The most commonly employed analytical techniques include:

-

Gas Chromatography (GC): Often coupled with an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds like pyrethroids, or with a Mass Spectrometer (MS) for definitive identification.[12][13]

-

High-Performance Liquid Chromatography (HPLC): Typically used with a UV detector or coupled with a mass spectrometer (LC-MS/MS) for the analysis of both the parent compound and its more polar metabolites.[12]

Sample preparation is a critical step and usually involves solvent extraction, followed by a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[14]

Conclusion

The environmental fate of this compound is characterized by its strong adsorption to soil and sediment, minimizing its mobility, and its degradation through a combination of microbial action, hydrolysis, and photolysis. The primary degradation pathway involves the cleavage of the ester bond, leading to the formation of 3-PBA and DCVA, which are then further transformed in the environment. Understanding these processes, supported by robust quantitative data and standardized experimental protocols, is fundamental for conducting accurate environmental risk assessments and ensuring the responsible management of this important insecticide. Further research focusing specifically on the environmental behavior of the this compound isomeric mixture will continue to refine our understanding of its environmental profile.

References

- 1. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

- 2. irrigationtoolbox.com [irrigationtoolbox.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Laboratory degradation rates of 11 pyrethroids under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cypermethrin Degradation Pathway [eawag-bbd.ethz.ch]

- 10. centreecotox.ch [centreecotox.ch]

- 11. Highly efficient degradation of cypermethrin by a co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. pubs.acs.org [pubs.acs.org]

neurotoxicity mechanisms of zeta-cypermethrin as a type II pyrethroid

An In-depth Technical Guide to the Neurotoxic Mechanisms of Zeta-Cypermethrin

Abstract

This compound is a potent Type II synthetic pyrethroid insecticide widely utilized in agriculture and public health.[1] Its neurotoxicity in non-target organisms, including mammals, is a subject of significant concern and research.[2][3] As a specific, enriched isomeric mixture of cypermethrin, this compound exhibits enhanced insecticidal activity and, consequently, pronounced neurotoxic potential.[1] This technical guide provides a comprehensive overview of the core molecular and cellular mechanisms underlying this compound-induced neurotoxicity. It details the compound's primary interactions with voltage-gated ion channels, subsequent disruption of neurotransmitter systems, induction of oxidative stress, mitochondrial dysfunction, and initiation of apoptotic and neuroinflammatory cascades. This document synthesizes current research findings, presents quantitative data in structured tables, outlines key experimental protocols, and provides detailed visualizations of the critical signaling pathways involved.

Introduction to this compound

This compound is a Type II pyrethroid, a class of insecticides characterized by the presence of an α-cyano group in their structure.[4][5] This structural feature is responsible for the distinct "CS-syndrome" of toxicity in mammals, which includes choreoathetosis (writhing), salivation, and seizures.[5] Like other pyrethroids, this compound is a lipophilic compound, enabling it to cross the blood-brain barrier and exert direct effects on the central nervous system (CNS).[6][7] Its primary mode of action involves the disruption of normal nerve function, leading to hyperexcitation and, at sufficient doses, paralysis and death in target insects.[6][8] However, these same mechanisms can induce neurotoxic effects in mammals.[7][9] A comparative study on the offspring of rats demonstrated that this compound has a greater neurotoxicity profile compared to standard cypermethrin.[1]

Core Mechanisms of Neurotoxicity

The neurotoxicity of this compound is a multi-faceted process initiated by its interaction with primary molecular targets, which triggers a cascade of downstream cellular and systemic effects.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action for all pyrethroids is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[6][10]

-

Mechanism: this compound binds to the VGSCs and dramatically slows both their activation and inactivation kinetics.[6] This results in a prolonged opening of the channel, allowing for an extended influx of sodium ions (Na+) into the neuron following stimulation.[10][11]

-

Consequence: The persistent Na+ influx leads to a prolonged membrane depolarization. This state of hyperexcitability can cause repetitive neuronal firing and, eventually, a complete loss of function due to a depolarizing block.[6][10] This hyperexcitation is the primary driver of the acute neurotoxic symptoms observed.[6]

Modulation of GABAa Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its receptor, GABAa, is a ligand-gated chloride ion (Cl-) channel.

-

Mechanism: Type II pyrethroids, including cypermethrin, act as non-competitive antagonists of the GABAa receptor.[6][12] They inhibit the GABA-dependent influx of chloride ions, although the precise binding site is still under investigation.[6][13][14]

-

Consequence: By suppressing this key inhibitory pathway, this compound reduces neuronal inhibition.[6] This action synergizes with the VGSC-mediated hyperexcitation, contributing significantly to the convulsions and seizures characteristic of Type II pyrethroid poisoning.[6][12]

Disruption of Calcium Homeostasis

The initial depolarization caused by VGSC modification triggers a cascade that disrupts intracellular calcium (Ca2+) homeostasis, a critical regulator of numerous neuronal functions.

-

Mechanism: The prolonged membrane depolarization activates voltage-gated calcium channels (VGCCs), leading to an excessive influx of extracellular Ca2+.[15][16][17] Additionally, pyrethroids can promote the reverse operation of the Na+/Ca2+ exchanger due to the high intracellular Na+ concentration.[15] Some studies also suggest that cypermethrin can induce the release of Ca2+ from intracellular stores like the endoplasmic reticulum.[17]

-

Consequence: Elevated intracellular Ca2+ is a potent trigger for neurotoxicity. It can activate proteases and kinases, enhance neurotransmitter release, and, critically, induce mitochondrial dysfunction and apoptosis.[18][19]

Induction of Oxidative Stress

A significant component of cypermethrin-mediated neurotoxicity is the induction of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses.[6][11][20]

-

Mechanism: The hyperexcitable state and subsequent Ca2+ overload place immense metabolic demand on neurons, leading to mitochondrial dysfunction and the generation of ROS such as superoxide anions and hydroxyl radicals.[21][22] This leads to damage of cellular macromolecules, including lipids, proteins, and DNA.[6][9]

-

Consequence: Oxidative stress contributes to lipid peroxidation of cell membranes, impairs enzyme function, and can directly trigger apoptotic pathways.[20] This damage exacerbates neuronal injury and contributes to the progressive nature of neurodegeneration seen in chronic exposure models.[21]

Mitochondrial Dysfunction and Apoptosis

Mitochondria are central to both cellular energy production and the regulation of programmed cell death (apoptosis). They are a key target in cypermethrin-induced neurotoxicity.[21][22]

-

Mechanism: Sustained Ca2+ overload and oxidative stress lead to the opening of the mitochondrial permeability transition pore (mPTP).[22] This disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and halts ATP synthesis.[18][21] The damaged mitochondria then release pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[18]

-

Consequence: The release of cytochrome c initiates the caspase cascade, a family of proteases that execute the apoptotic program.[18][21] Cypermethrin has been shown to increase the expression of cleaved caspase-3, a key executioner caspase, leading to the systematic dismantling of the neuron and cell death.[21][23]

References

- 1. Evaluation of neurotoxic effect of synthetic pyrethroids: comparative characteristics of neurotoxic action of cypermethrin and this compound in pre- and postnatal period [protox.medved.kiev.ua]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of neurotoxic effect of synthetic pyrethroids: comparative characteristics of neurotoxic action of cypermethrin and this compound in pre- and postnatal period | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigros...: Ingenta Connect [ingentaconnect.com]

- 8. Effects of cypermethrin exposure on learning and memory functions and anxiety-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A current review of cypermethrin-induced neurotoxicity and nigrostriatal dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of chronic insecticide exposure on neuronal network development in vitro in rat cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. GABA receptor subunit composition relative to insecticide potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Mechanisms of pyrethroid insecticide-induced stimulation of calcium influx in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Voltage-Gated Calcium Channels as Common Mode of Action for (Mixtures of) Distinct Classes of Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrethroid Insecticide Cypermethrin Modulates Gonadotropin Synthesis via Calcium Homeostasis and ERK1/2 Signaling in LβT2 Mouse Pituitary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cypermethrin induces Sertoli cell apoptosis through mitochondrial pathway associated with calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cypermethrin triggers oxidative stress, apoptosis, and inflammation in bovine mammary glands by disruption of mitogen-activated protein kinase (MAPK) pathways and calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cypermethrin-induced oxidative stress in rat brain and liver is prevented by vitamin E or allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cypermethrin-induced nigrostriatal dopaminergic neurodegeneration alters the mitochondrial function: a proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. tandfonline.com [tandfonline.com]

Technical Grade Zeta-Cypermethrin: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of technical grade zeta-cypermethrin. The information is presented to support research, development, and quality control activities involving this active ingredient. All quantitative data are summarized in structured tables for ease of comparison, and methodologies for key experiments are outlined.

This compound is a synthetic pyrethroid insecticide, acting as a potent neurotoxin in insects through contact and ingestion.[1] It is a specific isomeric mixture of cypermethrin, enriched with the most biologically active stereoisomers.[2] The technical grade material is a complex mixture, and understanding its physicochemical properties is crucial for formulation development, toxicological studies, and regulatory compliance.

Physical Properties of Technical Grade this compound

The physical characteristics of technical grade this compound are summarized in the table below. These properties are fundamental to its handling, storage, and formulation.

| Property | Value | Conditions | Reference(s) |

| Appearance | Light yellow liquid to viscous liquid/semi-solid | Ambient Temperature | [3][4] |

| Odor | Odorless to characteristic aromatic | - | [3][5] |

| Melting Point/Freezing Point | -3 °C | - | [2] |

| Boiling Point | Decomposes at 220 °C | - | [6] |

| Density | 1.01 ± 0.05 g/cm³ | 20 °C | [5] |

| Vapor Pressure | 2.53 x 10⁻⁷ Pa (1.9 x 10⁻⁹ mmHg) | 25 °C | [2] |

| Flash Point | 104.4 °C / 220 °F | - | [3] |

Chemical Properties of Technical Grade this compound

The chemical properties of this compound dictate its reactivity, stability, and environmental fate. Key chemical data are presented in the following table.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₂₂H₁₉Cl₂NO₃ | - | [7] |

| Molecular Weight | 416.3 g/mol | - | [7] |

| Water Solubility | 0.039 - 0.05 mg/L | 20 °C, pH 7 | [1][2] |

| Solubility in Organic Solvents | Soluble in methanol, acetone, cyclohexanone, and xylene. | 20-25 °C | [8][9] |

| Octanol-Water Partition Coefficient (log P) | 5.0 - 6.6 | pH 7, 20-24 °C | [2][10] |

| Hydrolysis Stability | Stable at pH 3-7; readily hydrolyzed under basic conditions (pH 9). | - | [11][12] |

| Isomer Ratio (cis/trans) | Typically in the range of 45/55 to 55/45 | - | [2][13] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is governed by standardized international guidelines. The following are summaries of the recommended protocols for the key properties of this compound.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[1][6][14] For a substance like this compound, which has a low melting point and can be a viscous liquid at room temperature, the following methods are applicable:

-

Capillary Method: A small amount of the substance is introduced into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperature range over which the substance melts is observed.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in the amount of heat required to increase the temperature of a sample and a reference. A peak in the DSC or DTA curve indicates the melting point.

Vapor Pressure (OECD Guideline 104)

This guideline provides various methods for determining the vapor pressure of a substance.[4][12][15][16] Given the low volatility of this compound, the following methods are suitable:

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

-

Effusion Method (Knudsen Cell): The substance is placed in a container with a small orifice (Knudsen cell). The rate of mass loss due to effusion of the vapor into a vacuum is measured, from which the vapor pressure can be derived.

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the solubility of substances in water.[2][3][7][8][10] For a substance with low water solubility like this compound, the following methods are recommended:

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it becomes constant, which represents the water solubility.

-

Flask Method: An excess amount of the substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined.

Octanol-Water Partition Coefficient (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity.[5][17][18][19]

-

Shake Flask Method (OECD 107): A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the substance in both phases are then measured. This method is suitable for log P values between -2 and 4.

-

HPLC Method (OECD 117): This method estimates the log P value based on the retention time of the substance on a reverse-phase high-performance liquid chromatography (HPLC) column. It is a rapid method suitable for log P values in the range of 0 to 6.

-

Slow-Stirring Method (OECD 123): This method is designed for substances with high log P values (>4) and avoids the formation of microdroplets that can interfere with the measurement. The two phases are stirred slowly for an extended period to reach equilibrium before the concentrations are determined.

Analysis of Technical Grade Material (CIPAC Methods)

The Collaborative International Pesticides Analytical Council (CIPAC) provides internationally recognized methods for the analysis of pesticides. For technical grade this compound, the following analytical determinations are crucial:

-

Purity and Isomer Ratio: The determination of this compound content and the ratio of its stereoisomers in the technical material is typically performed using High-Performance Liquid Chromatography (HPLC).[9][20][21] A normal phase HPLC method on a silica gel column can separate and quantify the different diastereomers.[9] Gas Chromatography (GC) with a flame ionization detector (FID) or an electron capture detector (ECD) can also be used to determine the total cypermethrin content.[22][23][24]

-

Identity Tests: The identity of the active ingredient can be confirmed by comparing the retention time of the main peak in the sample chromatogram with that of a certified reference standard.[25] Spectroscopic methods such as infrared (IR) spectroscopy can also be used for identity confirmation.

Logical Workflow for Quality Control of Technical Grade this compound

The following diagram illustrates a typical workflow for the quality control analysis of a batch of technical grade this compound.

Caption: Quality control workflow for technical grade this compound.

References

- 1. laboratuar.com [laboratuar.com]

- 2. laboratuar.com [laboratuar.com]

- 3. filab.fr [filab.fr]

- 4. oecd.org [oecd.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. oecd.org [oecd.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. chemsafetypro.com [chemsafetypro.com]

- 19. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 20. A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cipac.org [cipac.org]

- 22. naturalengland.contentdm.oclc.org [naturalengland.contentdm.oclc.org]

- 23. fao.org [fao.org]

- 24. scribd.com [scribd.com]

- 25. cipac.org [cipac.org]

The Molecular Dance of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Zeta-Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zeta-cypermethrin, a potent synthetic pyrethroid insecticide, owes its enhanced efficacy to a specific enrichment of highly active stereoisomers. This technical guide delves into the intricate relationship between the molecular structure of this compound and its insecticidal activity. By examining its mechanism of action, the critical role of stereoisomerism, and the quantitative differences in the bioactivity of its constituent isomers, we provide a comprehensive resource for researchers in insecticide development and neurotoxicology. This document outlines key experimental protocols for assessing insecticidal potency and visualizes the complex interplay of structure and function through detailed diagrams.

Introduction: The Pyrethroid Revolution and the Rise of this compound

Pyrethroid insecticides, synthetic analogs of the natural insecticidal pyrethrins, have become indispensable tools in modern pest management due to their high efficacy and relatively low mammalian toxicity. Their primary mode of action is the disruption of nerve function in insects by targeting voltage-gated sodium channels.[1][2] Cypermethrin, a second-generation pyrethroid, is a chiral molecule with three chiral centers, resulting in a mixture of eight stereoisomers.[3] The development of this compound represents a significant advancement in pyrethroid technology, as it is an isomerically enriched formulation of cypermethrin, leading to a more potent and efficient insecticide.[4][5] This guide will explore the fundamental principles governing this enhanced activity at the molecular level.

Mechanism of Action: A Disruption of Neural Signaling

The insecticidal activity of this compound, like all pyrethroids, stems from its ability to modulate the function of voltage-gated sodium channels in the insect nervous system.[2][6] These channels are crucial for the initiation and propagation of action potentials. This compound binds to the open state of the sodium channel, prolonging the influx of sodium ions and delaying the repolarization of the neuronal membrane.[6][7] This leads to a state of hyperexcitability, characterized by repetitive nerve discharges, which ultimately results in paralysis and death of the insect.[2]

Signaling Pathway of this compound Action

The binding of this compound to the voltage-gated sodium channel initiates a cascade of events that disrupt normal neuronal signaling. The following diagram illustrates this pathway.

Caption: this compound signaling pathway in an insect neuron.

The Critical Role of Stereoisomerism

The eight stereoisomers of cypermethrin exhibit significantly different insecticidal activities. The insecticidal potency is primarily attributed to the isomers with the (S) configuration at the α-cyano carbon and the (1R) configuration at the cyclopropane ring. This compound is specifically enriched with the most potent S-α-cyano isomers, which accounts for its enhanced biological activity compared to standard cypermethrin.

Isomeric Composition and Activity

The following diagram illustrates the relationship between the isomeric composition of different cypermethrin-based insecticides and their relative insecticidal activity.

Caption: Isomeric composition and relative activity of cypermethrin products.

Quantitative Structure-Activity Relationship (QSAR)

The differential activity of the stereoisomers highlights a clear quantitative structure-activity relationship (QSAR). The spatial arrangement of the substituents on the cyclopropane ring and the stereochemistry at the α-cyano carbon are critical determinants of binding affinity to the sodium channel and, consequently, insecticidal potency.

Comparative Toxicity of Cypermethrin Isomers

While comprehensive data for all eight isomers against a single insect species is limited in publicly available literature, the following table summarizes the known relative toxicities and available LD50 values for different cypermethrin formulations. The data clearly indicates that formulations enriched in the active isomers, such as this compound, exhibit significantly higher toxicity to insects.

| Isomer/Formulation | Key Isomeric Composition | Target Organism | LD50 | Relative Potency | Reference |

| Cypermethrin | Racemic mixture of 8 isomers | Rat (oral) | 250 mg/kg | 1x | [4] |

| Alpha-cypermethrin | Enriched in 1R-cis-αS and 1S-cis-αR | Rat (oral) | 79 mg/kg | ~3.2x | [5] |

| This compound | Enriched in S-α-cyano isomers | Rat (oral, female) | 86.0 mg/kg | ~2.9x | [4] |

| 1R-cis-αS | Single Isomer | Ceriodaphnia dubia | Highly Toxic | - | [8][9] |

| 1R-trans-αS | Single Isomer | Ceriodaphnia dubia | Highly Toxic | - | [8][9] |

| Other 6 Isomers | Single Isomers | Ceriodaphnia dubia | Inactive | - | [9] |

Experimental Protocols

To accurately assess the structure-activity relationship of this compound and its isomers, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key experiments.

Insect Bioassay: Topical Application

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50).

Objective: To determine the contact toxicity of this compound and its individual isomers.

Materials:

-

Technical grade this compound and its isomers

-

Acetone (analytical grade)

-

Microsyringe or automated microapplicator

-

Test insects (e.g., house flies, Musca domestica, or cockroaches, Blattella germanica)

-

Holding cages with food and water

-

CO2 for anesthetizing insects

Procedure:

-

Preparation of Dosing Solutions: Prepare a stock solution of the test compound in acetone. Make a series of serial dilutions from the stock solution to create a range of concentrations.

-

Insect Preparation: Anesthetize the test insects using a brief exposure to CO2.

-

Topical Application: Using a calibrated microsyringe, apply a precise volume (typically 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.[10] Treat a control group with acetone only.

-

Observation: Place the treated insects in holding cages with access to food and water and maintain them under controlled conditions (e.g., 25°C, 60% relative humidity).

-

Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

Data Analysis: Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.

Caption: Workflow for a topical application insect bioassay.

Electrophysiology: Whole-Cell Patch Clamp of Insect Neurons

This technique allows for the direct measurement of the effects of this compound on the electrical properties of individual insect neurons.

Objective: To characterize the modulation of voltage-gated sodium channels by this compound.

Materials:

-

Isolated insect neurons (e.g., from the central nervous system of cockroaches or fruit flies)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Inverted microscope

-

Borosilicate glass capillaries for pulling micropipettes

-

External and internal physiological saline solutions

-

This compound stock solution (in a suitable solvent like DMSO, then diluted in external saline)

Procedure:

-

Neuron Preparation: Isolate and culture neurons from the desired insect species.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[11]

-

Recording Setup: Place the cultured neurons in a recording chamber on the microscope stage and perfuse with external saline.

-

Gigaohm Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Voltage-Clamp Recordings: Hold the neuron at a specific membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

-

Compound Application: Perfuse the recording chamber with the external saline containing the desired concentration of this compound.

-

Data Acquisition and Analysis: Record the sodium currents before, during, and after the application of the compound. Analyze changes in current amplitude, kinetics of activation and inactivation, and the presence of a tail current upon repolarization.[12]

Caption: Workflow for whole-cell patch-clamp recording of insect neurons.

Conclusion

The enhanced insecticidal activity of this compound is a direct consequence of its specific stereoisomeric enrichment. The (S)-α-cyano isomers, particularly those with a (1R) configuration on the cyclopropane ring, exhibit the highest affinity for the insect voltage-gated sodium channel, leading to more potent disruption of neuronal function. Understanding this precise structure-activity relationship is paramount for the rational design of new, more effective, and potentially more selective insecticides. The experimental protocols detailed in this guide provide a framework for the continued investigation of these critical molecular interactions and the development of the next generation of pest control agents.

References

- 1. Cypermethrin (UK PID) [inchem.org]

- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Federal Register :: this compound and its Inactive R-isomers; Pesticide Tolerances [federalregister.gov]

- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 6. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]

- 7. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isomer selectivity in aquatic toxicity and biodegradation of cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. entomoljournal.com [entomoljournal.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Insecticidal Spectrum and Efficacy of Zeta-Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeta-cypermethrin, a potent synthetic pyrethroid insecticide, exhibits a broad spectrum of activity against a wide range of economically important insect pests. As a refined isomeric mixture of cypermethrin, it is engineered for enhanced biological efficacy. This technical guide provides a comprehensive overview of the insecticidal spectrum and efficacy of this compound, drawing from publicly available data. It includes quantitative efficacy data against key pest species, detailed experimental protocols for assessing its activity, and an examination of its mode of action at the molecular level. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in insecticide development and pest management strategy.

Introduction

This compound is a non-systemic insecticide that acts by contact and ingestion, providing rapid knockdown of target pests.[1] It belongs to the pyrethroid class of insecticides, which are synthetic analogs of the natural insecticidal pyrethrins found in chrysanthemum flowers.[2] The specific isomeric composition of this compound is optimized to enhance its insecticidal properties compared to standard cypermethrin.[3] This guide delves into the specifics of its efficacy across various insect orders, the methodologies used to determine this efficacy, and the underlying physiological mechanisms of its action.

Mode of Action: Modulation of Voltage-Gated Sodium Channels

The primary target of this compound, like other pyrethroids, is the voltage-gated sodium channel (VGSC) in the insect's nervous system.[2][4] These channels are crucial for the generation and propagation of nerve impulses.

This compound binds to the VGSCs, causing them to remain open for an extended period. This disruption of the normal gating mechanism leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing and ultimately causing paralysis and death of the insect.[4] The binding site for pyrethroids is thought to be a hydrophobic pocket on the α-subunit of the VGSC, at the interface of different domains.[5] Specifically, residues in the S4-S5 linker of domain II and the S5 and S6 segments of domains II and III have been implicated in forming this receptor site.[5]

Impact on Non-Target Organisms